molecular formula C9H16O3 B1294678 4-Oxononanoic acid CAS No. 6064-52-4

4-Oxononanoic acid

Cat. No.: B1294678
CAS No.: 6064-52-4
M. Wt: 172.22 g/mol
InChI Key: PRDIIROHTWNJDB-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

4-Oxononanoic acid is a peroxidation product of -6 polyunsaturated fatty acids . It covalently reacts with lysine residues to generate a 4-ketoamide-type ONE-lysine adduct, N-(4-oxononanoyl)lysine (ONL) . This suggests that the primary targets of this compound are proteins with lysine residues.

Mode of Action

The interaction of this compound with its targets involves a covalent reaction with lysine residues. This reaction results in the formation of a 4-ketoamide-type ONE-lysine adduct, N-(4-oxononanoyl)lysine (ONL) .

Biochemical Pathways

The ozonolysis of fatty acid monolayers, such as oleic acid, leads to the formation of this compound . The reaction pathways resulting from the ozonolysis lead to a total of four initial reaction products: nonanoic acid, nonanal, 9-oxononanoic acid, and azelaic acid . These products affect the physical properties of aerosol particles and their chemical reactivity .

Pharmacokinetics

It is known that the compound is formed during lipid peroxidation-mediated modification of protein in vitro and in vivo .

Result of Action

The result of this compound’s action is the formation of N-(4-oxononanoyl)lysine (ONL), a 4-ketoamide-type ONE-lysine adduct . This adduct has been identified in the oxidative modification of low-density lipoprotein (LDL) in vitro . It is also present in atherosclerotic lesions, where it is mainly localized in the vascular endothelial cells and macrophage- and vascular smooth muscle cell-derived foam cells .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and salinity . This suggests that the action, efficacy, and stability of this compound are temperature-dependent .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxononanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxynonanoic acid. This oxidation can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound .

Another method involves the ozonolysis of oleic acid. In this process, oleic acid is treated with ozone, leading to the formation of this compound as one of the products . The reaction conditions typically involve low temperatures and the presence of a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product. Continuous flow reactors and advanced catalytic systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxononanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and ozone are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids such as nonanoic acid.

    Reduction: 4-Hydroxynonanoic acid.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

4-Oxononanoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-3-4-5-8(10)6-7-9(11)12/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDIIROHTWNJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209445
Record name 4-Oxopelargonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6064-52-4
Record name 4-Oxopelargonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxopelargonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6064-52-4
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-OXONONANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P2N5565DE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The part (a) ester (1.0 g, 3.7 mmol) was treated with a solution of NaOH (1.5 g, 37.5 mmol) in water (15 ml). The heterogeneous mixture was heated under gentle reflux for 9 hours. After cooling, ether (20 ml) was added. The layers were separated. The aqueous layer was washed with ether (10 ml) and then acidified to pH 2 using concentrated HCl. The product was extracted into ether (3×20 ml). The ether extracts were washed with saturated NaCl solution, dried (MgSO4), and freed of solvent in vacuo leaving an oil which gradually solidified (345 mg). This was crystallized from petroleum ether to give title acid (189.9 mg, 30%) as colorless needles, m.p. 64°-66° C.
Name
ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the connection between 4-oxononanoic acid and the aroma of wine?

A1: Research suggests that this compound is a precursor to γ-nonalactone, a compound known to contribute to the desirable "dried/cooked fruits" aroma found in some wines. [] This keto acid has been identified in both Merlot and Cabernet Sauvignon grape musts. [] During alcoholic fermentation, Saccharomyces cerevisiae can biotransform this compound into γ-nonalactone. [] Interestingly, this biotransformation is enantioselective, favoring the production of the (R)-enantiomer of γ-nonalactone. [] This is significant because the (R)- and (S)-enantiomers have different sensory profiles and detection thresholds, influencing the overall aroma of the wine. []

Q2: Has this compound been found in other plants besides grapes?

A2: Yes, this compound was first discovered in the roots of the kava plant (Piper methysticum). [] This plant is traditionally used to prepare a beverage known for its sedative effects. [] The volatile acids present in kava, including this compound, are thought to be responsible for the characteristic aroma of kava extracts. [] This finding suggests that this compound and its related metabolic pathways might play a role in the aroma profiles of various plant species.

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